molecular formula C26H21N3S B5033113 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile

Cat. No.: B5033113
M. Wt: 407.5 g/mol
InChI Key: PQZJPLDKBJOYAZ-HAVVHWLPSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be prepared through several synthetic paths . For instance, aryl thiazoles can be prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazoles have shown notable pharmacological actions . For instance, compound (1-(4- substituted phenyl)-3-(thiazol-2-yl)urea) 224 was found to have an average inhibitory activity for leukemia P388 tumor in mice, while the compound (1-(thiazol-2-yl)-3-(1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl)urea) 225 exhibited excellent activity against prostate cancer (PC-3) .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3S/c1-2-19-8-6-7-11-24(19)28-17-23(16-27)26-29-25(18-30-26)22-14-12-21(13-15-22)20-9-4-3-5-10-20/h3-15,17-18,28H,2H2,1H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJPLDKBJOYAZ-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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